molecular formula C16H13Cl2N5O3S B082540 C.I. Acid yellow 49 CAS No. 12239-15-5

C.I. Acid yellow 49

Cat. No. B082540
CAS RN: 12239-15-5
M. Wt: 426.3 g/mol
InChI Key: QHVBDWZOQBMLLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azo dyes like C.I. Acid Yellow 49 often involves diazotization and coupling reactions. For instance, the synthesis of C.I.Acid Yellow 23, a related dye, involves diazotization of p-aminobenzenesulfonic acid followed by coupling with acetylsuccinic acid dimethyl ester, showcasing the intricate steps involved in dye synthesis (Yan Yi, 2011).

Molecular Structure Analysis

The molecular structure of azo dyes is characterized by azo groups (-N=N-) bonded to aromatic rings, contributing to their color and stability. The structure of Acid Yellow 49 dye-intercalated layered double hydroxides film was investigated, revealing successful incorporation of the dye anions into the interlayer galleries of ZnAl–LDH, indicating complex intermolecular interactions and structural stability (P. Tang, Yongjun Feng, Dianqing Li, 2011).

Chemical Reactions and Properties

Azo dyes undergo various chemical reactions, including decolorization and degradation under certain conditions. The decolorization of C.I. Acid Yellow 23 by electrocoagulation shows the dye's reactivity towards specific treatments, highlighting its chemical properties and potential environmental impacts (N. Daneshvar, Alireza Khataee, A. A. Ghadim, M. H. Rasoulifard, 2007).

Physical Properties Analysis

The physical properties of azo dyes like Acid Yellow 49 include solubility, light fastness, and thermal stability, essential for their application in industries. The intercalation of PPDB (a component of Acid Yellow 49) into ZnAl–LDH host significantly improves its thermal stability and light fastness, demonstrating the dye's versatile physical properties (P. Tang, Yongjun Feng, Dianqing Li, 2011).

Chemical Properties Analysis

The chemical properties of C.I. Acid Yellow 49, such as its reactivity towards light and other chemicals, play a crucial role in its application and environmental impact. Studies on related dyes show how operational parameters, like current density and pH, affect their color removal efficiency and specific electrical energy consumption during treatments, indicating the importance of understanding these properties for efficient dye usage and waste management (N. Daneshvar, Alireza Khataee, A. A. Ghadim, M. H. Rasoulifard, 2007).

Scientific Research Applications

  • Electrocoagulation for Decolorization : A study investigated the efficiency of electrocoagulation in removing C.I. Acid Yellow 23 from solutions, highlighting the process's effectiveness in decolorization and chemical oxygen demand reduction under optimized conditions (Daneshvar et al., 2007).

  • Photocatalytic Degradation : Another research explored the use of ZnO as a catalyst for the photodegradation of C.I. Acid Yellow 23. The study proposed a kinetic model for the degradation process, emphasizing the role of catalyst loading, dye concentration, and light intensity (Behnajady et al., 2006).

  • Sorption Behavior on Natural Sediments : The adsorption behavior of various dyes, including C.I. Acid Yellow variants, on natural sediments was examined. This research focused on understanding the sediment characteristics that influence dye adsorption (Liu et al., 2001).

  • Chitosan Adsorbents for Dye Removal : A study developed chitosan adsorbents reinforced with citric acid modified β-cyclodextrin for the removal of various dyes, including C.I. Acid Yellow variants, from dyeing effluents. This research highlighted the high efficiency and reusability of these bio-absorbents in treating effluents (Zhao et al., 2018).

  • Fenton Process for Decolorization : The effectiveness of the Fenton process in decolorizing C.I. Acid Yellow 23 was evaluated. A kinetic model was developed to predict the decolorization rate under various operational conditions (Behnajady et al., 2007).

  • Layered Double Hydroxides for Dye Intercalation : Research on the intercalation of Acid Yellow 49 and other dyes into layered double hydroxides showed improved thermostability of the dyes and the ability to tune pigment colors (Tang et al., 2014).

  • Advanced Oxidation Processes in Wastewater Treatment : A comprehensive study of advanced oxidation processes, including Fenton and ozonation, was conducted to understand their efficiency in degrading azo dyes like C.I. Acid Yellow variants (Papić et al., 2006).

  • Fabric Yellowing by Citric Acid : A research investigated the yellowing of fabric caused by citric acid, which is significant in the context of dyeing processes involving Acid Yellow dyes (Lu & Yang, 1999).

  • Photocatalytic Elimination of Impurities : The potential of Ag-TiO2 nanoparticles in the photocatalytic removal of C.I. Acid Yellow 23 from water was explored using genetic algorithm modeling, underlining the technology's promise in water treatment (Jafari et al., 2019).

Safety And Hazards

C.I. Acid Yellow 49 is harmful if swallowed and may cause stomach discomfort and respiratory irritation. It may cause irritation to eyes and skin irritation in sensitive individuals . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

The use of C.I. Acid Yellow 49 in dyeing processes is being studied for improvements. For instance, a study has shown that the use of microwave radiation can improve the dyeing of proteinous fabrics with Acid Yellow 49 . This suggests that there is potential for further optimization and innovation in the use of this dye in various applications.

properties

IUPAC Name

4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O3S/c1-9-15(16(19)23(22-9)10-5-3-2-4-6-10)21-20-13-7-12(18)14(8-11(13)17)27(24,25)26/h2-8H,19H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVBDWZOQBMLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065289
Record name C.I. Acid Yellow 49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Acid yellow 49

CAS RN

12239-15-5
Record name 4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichlorobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12239-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acid Yellow 49
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012239155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[2-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl]-2,5-dichloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Yellow 49
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)azo]-2,5-dichlorobenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.237
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
GM Shaul, TJ Holdsworth, CR Dempsey, KA Dostal - Chemosphere, 1991 - Elsevier
The objective of this study was to determine the partitioning of water soluble azo dyes in the activated sludge process (ASP). Azo dyes are of concern because some of the dyes, dye …
Number of citations: 534 www.sciencedirect.com
MS Arora, R McGregor - Textile research journal, 1997 - journals.sagepub.com
… Table 111 gives the parameter values for CI Acid Yellow 49 in the mixture. … of commercial samples of CI Acid Blue 35 and CI Acid Yellow 49 in mixture combinations by a nylon 66 fabric …
Number of citations: 4 journals.sagepub.com
JE Choe, WK Sung, MK Lee… - Textile Coloration and …, 1993 - koreascience.kr
… Batch and flow method were employed to determine decoloring capacity of CA, for CIacid yellow 49… Effect of treating time on the degree Of deCOlOringin Solution Of CIacid yellow 49 by …
Number of citations: 0 koreascience.kr
R McGregor, MS Arora, WJ Jasper - Textile research journal, 1997 - journals.sagepub.com
… The dyes we used-CI Acid Blue 25 and CI Acid Yellow 49-were commercial products containing known amounts of sodium chloride and dextrin as diluents. The equilibrium sorption …
Number of citations: 8 journals.sagepub.com
C Jindarom, V Meeyoo, B Kitiyanan… - Chemical Engineering …, 2007 - Elsevier
Sewage sludge was used to develop a potential adsorbent for dye removal by pyrolysis under either N 2 or CO 2 atmospheres. The results showed that the surface area of the char …
Number of citations: 226 www.sciencedirect.com
WJ Jasper, RP Joshi - Textile Research Journal, 2001 - journals.sagepub.com
… The dyes we used-CI Acid Blue 25, CI Acid Yellow 49, and CI Acid Red 337-are commercial products containing known amounts of sodium chloride and dextrin as diluents. The …
Number of citations: 10 journals.sagepub.com
VP Santos, MFR Pereira, PCC Faria… - Journal of hazardous …, 2009 - Elsevier
… On the contrary, the redox indicator methylene blue and the textile dye CI Acid Yellow 49 shown a high affinity to the activated carbon, ie the colour removal efficiencies by adsorption …
Number of citations: 222 www.sciencedirect.com
MS Arora - 1996 - search.proquest.com
… Equilibrium data for CI Acid Blue 25 and CI Acid Yellow 49 were collected for their uptake on nylon from uni-component and bi-component dyebaths. Data were fitted to the …
Number of citations: 1 search.proquest.com
PJ Hauser, M Kanik - AATCC review, 2003 - search.ebscohost.com
… It can be seen from the K/5g of Table VI that the monosulfonated acid dyes; namely, CI Acid Yellow 49, CI Add Red 337, and Add Blue 62, show high staining values on the white …
Number of citations: 29 search.ebscohost.com
K Blus - KOMITET ORGANIZACYJNY XXV SEMINARIUM, 2009 - kolorysci.org.pl
… Do barwienia mieszanek poliamidu z wełną polecane są następujące barwniki kwasowe: CI Acid Yellow 49, 219; CI Acid Red 57, 361; CI Acid Blue 62, 277; Do barwienia mieszanek …
Number of citations: 2 kolorysci.org.pl

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